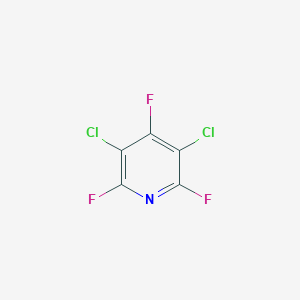

3,5-Dichloro-2,4,6-trifluoropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2,4,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSORSNCSXBXOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042357 | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO] | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichloro-2,4,6-trifluoropyidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1737-93-5 | |

| Record name | 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,5-Dichloro-2,4,6-trifluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-2,4-6-trifluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 3,5-dichloro-2,4,6-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-2,4,6-trifluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLORO-2,4-6-TRIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939242TZ0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Dichloro-2,4,6-trifluoropyridine (CAS Number 1737-93-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile, halogenated pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its unique arrangement of chlorine and fluorine atoms on the pyridine ring imparts distinct reactivity, making it a valuable intermediate in the development of novel agrochemicals and active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, bioavailability, and binding affinity of drug candidates, while the chlorine atoms provide sites for selective functionalization. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on detailed experimental protocols and relevant biochemical pathways.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 1737-93-5 |

| Molecular Formula | C₅Cl₂F₃N |

| Molecular Weight | 201.96 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3][4] |

| Boiling Point | 159-160 °C[3][4] |

| Density | 1.622 g/mL at 25 °C[3][4] |

| Refractive Index | n20/D 1.478[3] |

| Solubility | Insoluble in water.[1][2][4][5][6] |

| pKa (Predicted) | -4.30 ± 0.10[7] |

| LogP (Predicted) | 2.806[8] |

| ¹³C NMR (CDCl₃) | δ (ppm): 156.4 (t, J=257.5 Hz), 147.9 (m), 116.8 (m) |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -69.8 (2F, d, J=21.2 Hz), -115.6 (1F, t, J=21.2 Hz) |

| IR (Infrared) | Key peaks (cm⁻¹): 1630, 1580, 1480, 1380, 1050, 850 |

| MS (Mass Spectrometry) | m/z: 201 (M+), 203 (M+2), 166, 131 |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with a fluoride source.

Synthesis from Pentachloropyridine

Experimental Protocol:

-

Reagents and Equipment:

-

Pentachloropyridine

-

Anhydrous potassium fluoride (KF)

-

N-Methylpyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI)

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and distillation apparatus.

-

-

Procedure:

-

To a three-necked flask, add the polar aprotic solvent (e.g., 600 mL of DMI) and anhydrous potassium fluoride (e.g., 146.72 g).

-

Stir the mixture and distill a small amount of the solvent under reduced pressure (e.g., 60 g at 130-135 °C / 60 mmHg) to ensure anhydrous conditions (water content < 1000 ppm).

-

Adjust the temperature of the slurry to the reaction temperature (e.g., 90 °C).

-

Add pentachloropyridine (e.g., 129.40 g) to the flask. The addition can be done in one portion or over an extended period.

-

Maintain the reaction mixture at the specified temperature (e.g., 90-170 °C) with vigorous agitation for a set time (e.g., 1.5 to 20 hours).

-

The product can be removed from the reaction mixture by distillation as it is formed, or the reaction can be run to completion and then worked up.

-

For workup after completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Wash the solid residue with a fresh portion of the solvent.

-

Combine the filtrate and the washings, and purify the product by fractional distillation under reduced pressure.

-

Key Reactions and Experimental Protocols

This compound is a versatile substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic attack. The chlorine atoms are generally more susceptible to displacement than the fluorine atoms in SNAr reactions.

Experimental Protocol: Synthesis of 4-Cyano-3,5-dichloro-2,6-difluoropyridine

-

Reagents and Equipment:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions.

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium cyanide in portions, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction by pouring it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

-

Suzuki-Miyaura Cross-Coupling

The chlorine atoms at the 3 and 5 positions can be selectively replaced by aryl or heteroaryl groups using the Suzuki-Miyaura cross-coupling reaction. This allows for the synthesis of a wide range of substituted pyridines.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Diaryl-2,4,6-trifluoropyridines

-

Reagents and Equipment:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent system (e.g., toluene/water/methanol)

-

Schlenk flask or similar apparatus for carrying out reactions under an inert atmosphere.

-

-

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Agrochemicals and Pharmaceuticals

This compound is a key intermediate in the synthesis of several commercially important agrochemicals and is a valuable building block for the discovery of new pharmaceutical agents.

Agrochemicals: Mechanism of Action

Several herbicides and insecticides are synthesized from this pyridine derivative. Their mechanisms of action provide insight into relevant biochemical pathways.

-

Acetyl-CoA Carboxylase (ACCase) Inhibition: The herbicides fluazifop-butyl and haloxyfop-methyl, synthesized from this compound derivatives, act by inhibiting the ACCase enzyme in grasses.[1][3][8][9][10][11][12][13][14] This enzyme catalyzes the first committed step in fatty acid biosynthesis, and its inhibition leads to a disruption of cell membrane formation and ultimately plant death.[1][3][8][10][11][12][14][15]

-

Chitin Synthesis Inhibition: The insecticide chlorfluazuron is a benzoylurea derivative that inhibits chitin synthesis in insects.[5][7][16][17] Chitin is a crucial component of the insect exoskeleton, and its disruption prevents proper molting, leading to larval or pupal death.[5][7][17]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthetic workflow for a key agrochemical derived from this compound and the biochemical pathways it indirectly targets.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, and respiratory tract.[1] When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen fluoride, and nitrogen oxides. It is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and reactive intermediate with significant applications in the agrochemical and pharmaceutical industries. Its selective reactivity allows for the synthesis of a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. Haloxyfop-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 2. This compound | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. This compound | 1737-93-5 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fusilade DX / fluazifop-p-butyl | CALS [cals.cornell.edu]

- 9. Haloxyfop-P-methyl (D): Selective Post-Emergence Herbicide [jindunchemical.com]

- 10. invasive.org [invasive.org]

- 11. Haloxyfop-methyl [sitem.herts.ac.uk]

- 12. iskweb.co.jp [iskweb.co.jp]

- 13. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. irac-online.org [irac-online.org]

- 17. iskweb.co.jp [iskweb.co.jp]

physicochemical properties of 3,5-Dichloro-2,4,6-trifluoropyridine

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-2,4,6-trifluoropyridine

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a halogenated pyridine derivative with the chemical formula C₅Cl₂F₃N[1]. It serves as a crucial synthetic intermediate in the agrochemical and pharmaceutical industries[2]. The strategic placement of chlorine and fluorine atoms on the pyridine ring creates a reactive structure ideal for selective substitution reactions[2].

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1737-93-5[2] |

| Molecular Formula | C₅Cl₂F₃N[1][3] |

| Molecular Weight | 201.96 g/mol [1][4][5] |

| SMILES | C1(=C(C(=NC(=C1Cl)F)F)Cl)F[1] |

| InChIKey | PKSORSNCSXBXOT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

The compound typically appears as a colorless to pale yellow liquid[6][7]. It is insoluble in water and denser than water, causing it to sink[1][6][8].

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative .

Table 1: Physical Properties

| Property | Value | Temperature (°C) |

| Melting Point | 23-26 °C[4][5] | N/A |

| Boiling Point | 159-160 °C (lit.)[4][5][6] | N/A |

| Density | 1.62 g/cm³[4] | 20 |

| 1.622 g/mL (lit.)[5][6] | 25 | |

| Refractive Index (n D) | 1.478 (lit.)[5][6] | 20 |

| Vapor Pressure | 3.2 mmHg[4] | 25 |

| Flash Point | >230 °F[5] | N/A |

Table 2: Chemical and Partitioning Properties

| Property | Value |

| Water Solubility | Insoluble[4][5][6][8] |

| Partition Coefficient (LogP) | 2.14[4] |

| Heat of Vaporization | 38.0 kJ/mol[4] |

| PSA (Polar Surface Area) | 12.9 Ų[1][5] |

| XLogP3 | 3.05[5] |

Spectroscopic Data

Spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), are available through specialized chemical databases such as ChemicalBook and the NIST Chemistry WebBook[9][10].

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a nucleophilic halogen exchange reaction starting from pentachloropyridine[2].

General Procedure:

-

Reagents and Solvent: Anhydrous potassium fluoride (KF) is used as the fluorinating agent in a polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) or N-methylpyrrolidone (NMP)[2][11][12].

-

Anhydrous Conditions: The reaction is conducted under essentially anhydrous conditions to achieve high yields and rapid reaction rates with minimal tar formation[12]. Solvent is often distilled under reduced pressure to remove water until the moisture content is below a specified threshold (e.g., <1000 ppm)[11].

-

Reaction: Pentachloropyridine is added to the slurry of KF in the solvent. The mixture is heated to a controlled temperature (e.g., 90°C) and stirred for a set duration (e.g., 1.5 hours)[11]. The reaction proceeds as a nucleophilic aromatic substitution where fluoride ions displace chloride ions[2].

-

Product Isolation: Upon completion, the reaction mixture is cooled and filtered to remove solid residues like potassium chloride[11][12].

-

Purification: The target product is recovered from the filtrate via distillation, often under sub-atmospheric pressure, to separate it from the high-boiling point solvent and any intermediates[11][12].

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile building block primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions[2].

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reactions of this compound follow an addition-elimination mechanism. A nucleophile attacks a carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of a halide leaving group to restore aromaticity[2]. The fluoride at the 4-position is particularly susceptible to displacement, for example, by a cyanide group to form 4-cyano-3,5-dichloro-2,6-difluoropyridine[2].

Caption: Logical workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Suzuki-Miyaura Cross-Coupling

The compound also participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This method is effective for forming carbon-carbon bonds and shows chemoselectivity, displacing the chlorine atoms at the C-3 and C-5 positions while leaving the fluorine atoms intact[2]. This allows for the synthesis of 3,5-diaryl-2,4,6-trifluoropyridines in high yields when reacted with various arylboronic acids[2].

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin[1][6][8]. It is an irritant to the skin, eyes, and upper respiratory tract[1]. The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, hydrogen fluoride, and oxides of nitrogen[4][6][8]. Containers may explode when heated[4][8].

-

Handling: Use only in a well-ventilated area and avoid all personal contact[13]. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[13][14]. Wash hands thoroughly after handling[4][14].

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[4][5][14]. Store locked up[13][14].

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, flush with plenty of soap and water for at least 15 minutes[4]. For eye contact, rinse cautiously with water for several minutes[14]. If inhaled, remove the victim to fresh air[4][14]. Do not induce vomiting if ingested[4][14].

References

- 1. This compound | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 1737-93-5 [benchchem.com]

- 3. This compound | CAS 1737-93-5 [matrix-fine-chemicals.com]

- 4. This compound(1737-93-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 1737-93-5 [chemicalbook.com]

- 7. This compound (1737-93-5) at Nordmann - nordmann.global [nordmann.global]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound(1737-93-5) MS spectrum [chemicalbook.com]

- 10. Pyridine, 3,5-dichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

3,5-Dichloro-2,4,6-trifluoropyridine structural formula and isomers

An In-Depth Technical Guide to 3,5-Dichloro-2,4,6-trifluoropyridine: Structure, Properties, and Isomeric Landscape

For researchers, scientists, and professionals in drug development and agrochemical synthesis, halogenated pyridines are indispensable building blocks. Among these, this compound stands out as a critical and versatile intermediate. Its specific arrangement of halogen atoms provides a reactive scaffold for constructing complex molecules.

This technical guide provides a comprehensive overview of this compound (CAS: 1737-93-5), detailing its structural formula, physicochemical properties, synthesis protocols, and reactivity. It also explores the broader isomeric landscape of dichlorotrifluoropyridines, highlighting the prevalence of the 3,5-dichloro-2,4,6-trifluoro isomer and the notable lack of comprehensive data on its nine other potential positional isomers.

Structural Formula and Isomerism

The molecular formula C₅Cl₂F₃N allows for ten potential constitutional isomers based on the arrangement of the two chlorine and three fluorine atoms on the pyridine ring. The most well-characterized and commercially significant of these is this compound. The structures of all ten possible isomers are depicted below.

While isomers such as 3,4-dichloro-2,5,6-trifluoropyridine are noted as intermediates in chemical synthesis, comprehensive data on their properties and preparation are not widely available in public literature.[1] The remainder of this guide will focus on the well-documented 3,5-dichloro-2,4,6-trifluoro isomer.

Physicochemical Properties of this compound

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[2][3] It is insoluble in water and has a density greater than water.[1][3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1737-93-5 | [2][4] |

| Molecular Formula | C₅Cl₂F₃N | [4][5] |

| Molecular Weight | 201.96 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Melting Point | 23-26 °C (73.4-78.8 °F) | [7][8] |

| Boiling Point | 159-160 °C (318.2-320 °F) at 760 mmHg | [2][3] |

| Density | 1.622 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.478 | [2][3] |

| Solubility in Water | Insoluble | [1][3] |

| Flash Point | >110 °C (>230 °F) | [3][8] |

Synthesis and Experimental Protocols

This compound is synthesized via a nucleophilic halogen exchange reaction, typically starting from pentachloropyridine.[9][10] The process involves substituting chlorine atoms with fluorine atoms using an anhydrous alkali metal fluoride in a polar aprotic solvent.

Detailed Experimental Protocol:

The following protocol is a generalized procedure based on established patents for the synthesis from pentachloropyridine:[2][9]

-

Preparation: In a suitable reaction vessel (e.g., a 1000 mL three-necked flask) equipped for distillation and stirring, add the polar aprotic solvent (e.g., 600 mL of 1,3-dimethyl-2-imidazolidinone, DMI, or N-methylpyrrolidone, NMP) and anhydrous potassium fluoride (e.g., 146.7 g).[2][9][10]

-

Solvent Dehydration: To ensure anhydrous conditions, which are critical for high yield, stir the mixture and remove a small amount of solvent via distillation under reduced pressure (e.g., distill ~60 g of solvent at 130-135 °C / 60 mmHg).[2][9] The system is ready when the moisture content is confirmed to be minimal (<1000 ppm).[2]

-

Reaction: Cool the slurry to the reaction temperature (e.g., 90-100 °C). Add pentachloropyridine to the mixture. The reaction is typically conducted at a temperature between 100 °C and 170 °C.[9][11] Vigorous agitation should be maintained.

-

Product Isolation: The product, this compound, can be removed from the reaction mixture by distillation as it is formed.[9]

-

Purification: The collected distillate can be further purified if necessary, for instance by pouring it into ice water, extracting with a solvent like dichloromethane, washing the organic phase, drying it with anhydrous sodium sulfate, and concentrating it under reduced pressure.[12]

This method is noted for its high yield and rapid reaction rate with minimal tar formation when conducted under essentially anhydrous conditions.[9][11]

Reactivity and Applications

The primary utility of this compound in research and industry stems from its reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions .[10] The electron-withdrawing nature of the nitrogen atom and the fluorine substituents makes the pyridine ring susceptible to attack by nucleophiles, which can displace the halogen atoms. This reactivity makes it a crucial building block for creating active pharmaceutical ingredients (APIs) and advanced agrochemicals like herbicides and pesticides.[9][10] The fluorine atoms, in particular, are valued for their ability to enhance metabolic stability and bioavailability in drug candidates.[10]

The compound behaves as a weak chemical base and may be incompatible with isocyanates, peroxides, strong oxidizing agents, anhydrides, and acid halides.[2][3]

Spectral Information

While raw spectral data is beyond the scope of this guide, researchers should note that ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (GC-MS) data for this compound are available in public databases such as PubChem and ChemicalBook for structural verification.[1][13]

Safety and Handling

Hazard Profile: this compound is classified as highly toxic. It may be fatal if inhaled, swallowed, or absorbed through the skin.[1][7] Contact can cause irritation to the skin, eyes, and mucous membranes.[1] Fire Hazard: The substance is non-combustible but may decompose upon heating to produce corrosive and toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2][7] Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection. Avoid all skin contact. Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

References

- 1. chembk.com [chembk.com]

- 2. Pyridine, 3,5-dichloro-2,4,6-trifluoro- [webbook.nist.gov]

- 3. This compound | 1737-93-5 [chemicalbook.com]

- 4. 3,5-Dichloro-2,4,6-trifluoro-pyridine | CAS 1737-93-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. echemi.com [echemi.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. This compound|CAS 1737-93-5 [benchchem.com]

- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3,5-Dichloro-2,4,6-trifluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 3,5-Dichloro-2,4,6-trifluoropyridine (CAS No. 1737-93-5). Due to the limited availability of public domain spectral data for this specific compound, this guide presents a combination of available information and predicted spectroscopic characteristics based on the analysis of closely related fluorinated and chlorinated pyridine derivatives. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to perform their own analyses.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are compiled from general principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹⁹F | -65 to -75 | Triplet | J(F,F) ≈ 20-30 | F-4 |

| -85 to -95 | Doublet | J(F,F) ≈ 20-30 | F-2, F-6 | |

| ¹³C | 150-160 | Triplet of triplets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 5-15 | C-2, C-6 |

| 145-155 | Triplet of triplets | ¹J(C,F) ≈ 250-270, ³J(C,F) ≈ 10-20 | C-4 | |

| 110-120 | Singlet (broad) | - | C-3, C-5 |

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C.

Table 2: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| No signal | - | No hydrogen atoms are present in the molecule. |

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1620-1650 | Medium-Strong | C=N and C=C stretching vibrations of the pyridine ring. |

| 1450-1550 | Strong | Aromatic ring stretching vibrations. |

| 1200-1350 | Strong | C-F stretching vibrations. |

| 1000-1100 | Strong | C-F stretching vibrations. |

| 700-850 | Strong | C-Cl stretching vibrations. |

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

| m/z | Predicted Relative Intensity | Assignment |

| 201/203/205 | High | [M]⁺˙ (Molecular ion with characteristic isotopic pattern for two chlorine atoms). |

| 166/168 | Medium | [M - Cl]⁺ |

| 147/149 | Medium | [M - Cl - F]⁺ or [C₅F₂NCl]⁺ |

| 132 | Medium | [C₄F₂NCl]⁺ |

| 111 | Low | [C₄F₂N]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) or a secondary standard for ¹⁹F NMR, if not using internal referencing.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹⁹F NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: -50 to -150 ppm (or a wider range to ensure all peaks are captured).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans.

-

2.1.3 ¹³C NMR Spectroscopy

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

-

Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) of the FT-IR spectrometer are clean and a background spectrum has been collected.

-

Place a single drop of neat this compound directly onto the ATR crystal or between two salt plates.

-

For salt plates, create a thin film by gently pressing the plates together.

2.2.2 Data Acquisition

-

Instrument: FT-IR spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

2.3.2 GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide to the Solubility of 3,5-Dichloro-2,4,6-trifluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-dichloro-2,4,6-trifluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive theoretical solubility profile based on the compound's physicochemical properties. Furthermore, a detailed experimental protocol for determining the solubility of this compound in various organic solvents is presented, alongside a discussion of computational prediction methods. This guide is intended to be a valuable resource for scientists and researchers, enabling informed solvent selection and experimental design.

Introduction

This compound is a halogenated pyridine derivative with the chemical formula C₅Cl₂F₃N. It appears as a colorless liquid and is known to be insoluble in water.[1][2][3][4] Its utility as a building block in the synthesis of complex organic molecules necessitates a thorough understanding of its solubility in common organic solvents. Solubility is a critical parameter in drug development and chemical synthesis, influencing reaction kinetics, purification processes, and formulation strategies. This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the expected solubility behavior of the compound.

| Property | Value | Reference |

| Molecular Formula | C₅Cl₂F₃N | [4] |

| Molecular Weight | 201.96 g/mol | [2] |

| Appearance | Colorless liquid | [1][3] |

| Melting Point | 23-24 °C | [4] |

| Boiling Point | 159-160 °C | [4] |

| Density | 1.622 g/mL at 25 °C | [4] |

| Water Solubility | Insoluble | [1][2][3][4] |

| XLogP3 | 3.05 | [4] |

Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound suggests the following solubility characteristics:

-

Polarity: The presence of electronegative fluorine and chlorine atoms, along with the nitrogen atom in the pyridine ring, creates a polar molecule. The calculated XLogP3 value of 3.05 indicates a degree of lipophilicity.[4]

-

Solvent Interactions:

-

Polar Aprotic Solvents: Due to its polar nature, this compound is expected to be soluble in polar aprotic solvents such as acetone, dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions with the solute.

-

Polar Protic Solvents: Solubility in polar protic solvents like methanol and ethanol is also anticipated, although the potential for hydrogen bonding with the pyridine nitrogen may be sterically hindered by the adjacent fluorine atoms.

-

Nonpolar Solvents: Limited solubility is expected in nonpolar solvents such as hexane and toluene, as the intermolecular forces between the polar solute and nonpolar solvent are likely to be weak.

-

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide estimations of solubility. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used for this purpose.[5][6][7][8][9][10][11][12][13] These models utilize molecular descriptors to predict physical properties like solubility. For this compound, descriptors such as molecular weight, logP, and polar surface area can be used as inputs for such predictive models. While a detailed computational study is beyond the scope of this guide, researchers are encouraged to explore these methods for preliminary solubility screening.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following section outlines a general workflow and a detailed protocol for the gravimetric method, a common and straightforward technique for solubility measurement.

Experimental Workflow

The general workflow for the experimental determination of solubility is illustrated in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol: Gravimetric Method

This protocol describes the determination of the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., acetone, methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker bath

-

Constant temperature bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously using a magnetic stirrer or shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solute to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed for 10-15 minutes. Alternatively, filter the supernatant through a syringe filter that is pre-equilibrated to the experimental temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-heated or pre-weighed syringe.

-

Transfer the aliquot to a pre-weighed evaporation dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can be expressed in various units:

-

g/L: (mass of residue in g) / (volume of aliquot in L)

-

g/100 g solvent: (mass of residue in g / mass of solvent in aliquot in g) * 100

-

molarity (mol/L): (moles of residue) / (volume of aliquot in L)

-

-

Factors Influencing Solubility

The solubility of a solid in a liquid is influenced by several factors, as depicted in the diagram below. Understanding these relationships is crucial for controlling and predicting solubility outcomes.

Caption: Factors influencing the solubility of a solid.

Conclusion

References

- 1. This compound(1737-93-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1737-93-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. d-nb.info [d-nb.info]

- 6. d-nb.info [d-nb.info]

- 7. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrevlett.com [chemrevlett.com]

- 11. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrevlett.com [chemrevlett.com]

- 13. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of 3,5-Dichloro-2,4,6-trifluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine is a versatile and highly reactive building block of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern of both chlorine and fluorine atoms on the pyridine ring allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity and stability of this compound, presenting available quantitative data, detailed experimental protocols, and visualizations of key chemical processes to support its application in research and development.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of electron-withdrawing fluorine and chlorine atoms, coupled with the ring nitrogen, renders the pyridine core highly susceptible to nucleophilic attack.

The regioselectivity of these reactions is a key feature of this molecule. The fluorine atom at the C-4 position is the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent chlorine atoms and the para-relationship to the ring nitrogen. Consequently, "hard" nucleophiles preferentially displace the C-4 fluorine.

Reactivity with Oxygen Nucleophiles

Reactions with oxygen-based nucleophiles, such as alkoxides, typically result in the selective substitution of the C-4 fluorine atom.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 3,5-Dichloro-4-methoxy-2,6-difluoropyridine | Methanol, reflux | Not specified | Inferred from general reactivity principles of polyhalogenated pyridines. |

Experimental Protocol: Reaction with Sodium Methoxide

-

Materials: this compound, sodium methoxide, methanol (anhydrous).

-

Procedure:

-

A solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

This compound (1.0 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, also readily react at the C-4 position.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 4-(Piperidin-1-yl)-3,5-dichloro-2,6-difluoropyridine | Ethanol, reflux | Not specified | Inferred from general reactivity principles of polyhalogenated pyridines. |

Experimental Protocol: Reaction with Piperidine

-

Materials: this compound, piperidine, ethanol.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in ethanol, piperidine (2.2 equivalents) is added.

-

The mixture is heated to reflux and the reaction progress is monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled, and the solvent is evaporated.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic phase is dried, filtered, and concentrated.

-

Purification of the product is achieved by column chromatography.

-

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles, known for their high nucleophilicity, are expected to react similarly, with a preference for the C-4 position.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Thiophenoxide | 3,5-Dichloro-4-(phenylthio)-2,6-difluoropyridine | N,N-Dimethylformamide (DMF), room temperature | Not specified | Inferred from general reactivity principles of polyhalogenated pyridines. |

Experimental Protocol: Reaction with Sodium Thiophenoxide

-

Materials: this compound, thiophenol, sodium hydride, anhydrous DMF.

-

Procedure:

-

Under an inert atmosphere, sodium hydride (1.1 equivalents) is suspended in anhydrous DMF.

-

A solution of thiophenol (1.1 equivalents) in DMF is added dropwise at 0 °C.

-

The mixture is stirred until the evolution of hydrogen gas ceases.

-

This compound (1.0 equivalent) is then added, and the reaction is stirred at room temperature.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The product is purified by column chromatography.

-

Synthesis of this compound

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with a fluoride source.[1]

A patent describes a high-yield process for this conversion.[1]

| Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pentachloropyridine, Potassium Fluoride | N-Methyl-2-pyrrolidone (NMP) | 150-190 | 4-10 | ~90 | [1] |

Experimental Protocol: Synthesis from Pentachloropyridine [1]

-

Materials: Pentachloropyridine, anhydrous potassium fluoride, N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

A mixture of anhydrous potassium fluoride and NMP is heated to the reaction temperature (e.g., 170 °C) under a nitrogen atmosphere.

-

Pentachloropyridine is added portion-wise to the stirred slurry.

-

The reaction is maintained at temperature for several hours.

-

The progress of the reaction can be monitored by GC analysis of aliquots.

-

Upon completion, the reaction mixture is cooled, and the solid potassium chloride is removed by filtration.

-

The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.

-

Stability Data

While specific quantitative stability data for this compound is not extensively reported in publicly available literature, general stability characteristics can be inferred from its structure and data on analogous compounds.

Thermal Stability

Hydrolytic Stability

The compound is reported to be insoluble in water and is expected to exhibit low rates of hydrolysis under neutral conditions due to the stability of the C-F and C-Cl bonds on the aromatic ring. Under strongly acidic or basic conditions, hydrolysis may be accelerated, likely proceeding through a nucleophilic substitution mechanism with water or hydroxide ions. Quantitative kinetic data for the hydrolysis of this specific compound is not available.

Photochemical Stability

The photochemical stability of this compound has not been specifically reported. However, studies on other fluorinated pyridines suggest that they can undergo photodegradation upon exposure to UV light. The degradation pathways can be complex, potentially involving dehalogenation and ring-opening. The quantum yield for the photodegradation of related fluorinated aromatic compounds can vary significantly depending on the specific structure and the irradiation wavelength.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated fume hood. It is toxic by inhalation, ingestion, and skin absorption.[3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive intermediate with a well-defined pattern of reactivity dominated by nucleophilic aromatic substitution at the C-4 position. This selectivity allows for the controlled introduction of various functional groups, making it a key building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While quantitative data on its reactivity with a broad range of nucleophiles and its stability under various conditions are not extensively documented in readily accessible sources, the provided protocols and general principles offer a solid foundation for its use in research and development. Further studies to quantify its reaction kinetics and stability would be highly beneficial to the scientific community.

References

Navigating the Chemistry of 3,5-Dichloro-2,4,6-trifluoropyridine: A Technical Guide to Hazards and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine is a pivotal, highly reactive halogenated pyridine derivative, instrumental as a synthetic intermediate in the development of novel agrochemical and pharmaceutical agents. Its utility is primarily derived from the strategic arrangement of chlorine and fluorine atoms, which facilitates selective nucleophilic aromatic substitution (SNAr) reactions. This reactivity, however, necessitates a comprehensive understanding of its associated hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the hazards, safety precautions, and emergency procedures associated with this compound to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a highly hazardous substance. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[1][2] It causes severe skin irritation and serious eye damage.[1][2] Furthermore, it may cause respiratory irritation and is very toxic to aquatic life with long-lasting effects.[1][2]

1.1 GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1][2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

| Hazardous to the Aquatic Environment, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

Signal Word: Danger[1]

Hazard Pictograms:

1.2 Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid or solid[3][4] |

| Molecular Formula | C₅Cl₂F₃N |

| Molecular Weight | 201.96 g/mol [1] |

| Melting Point | 24 - 26 °C[5] |

| Boiling Point | 159 - 160 °C[4] |

| Density | 1.622 g/mL at 25 °C[4] |

| Solubility | Insoluble in water[3][6] |

Toxicological Information

2.1 Routes of Exposure and Symptoms

-

Inhalation: Toxic if inhaled.[1][2] May cause severe respiratory tract irritation.[1] Symptoms may be delayed.[3]

-

Skin Contact: Toxic in contact with skin.[1] Causes skin irritation.[1][2]

-

Eye Contact: Causes serious eye damage.[1]

-

Ingestion: Toxic if swallowed.[1][2] May cause irritation of the digestive tract.[4]

Safety Precautions and Handling

Due to the significant hazards associated with this compound, strict adherence to the following safety precautions is mandatory.

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial for the safe handling of this compound.

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[1] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are regularly inspected for signs of degradation.[1] |

| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5] |

| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[4] |

3.3 Safe Handling Practices

-

Avoid all personal contact, including inhalation.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Keep the container tightly closed when not in use.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

4.1 First-Aid Measures

| Exposure Route | First-Aid Instructions |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][5] |

4.2 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

4.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in section 3.2. Avoid breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[1]

-

Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite).[1] Collect the absorbed material into a suitable, labeled container for disposal.

Experimental Protocols: Safe Use in Nucleophilic Aromatic Substitution (SNAr) Reactions

This compound is an excellent substrate for SNAr reactions, where a nucleophile displaces one of the halogen atoms on the pyridine ring. The following is a representative protocol for conducting such a reaction safely in a laboratory setting.

5.1 Materials and Equipment

-

This compound

-

Nucleophile (e.g., an amine or thiol)

-

Anhydrous aprotic solvent (e.g., DMF, DMSO, THF)

-

Base (e.g., K₂CO₃, Et₃N)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Inert gas supply (e.g., nitrogen or argon)

-

Chemical fume hood

-

Appropriate PPE

5.2 Experimental Workflow

Caption: A typical workflow for a safe SNAr reaction.

5.3 Detailed Procedure

-

Preparation: Under a chemical fume hood, assemble a dry round-bottom flask with a magnetic stir bar. Add the anhydrous solvent and base to the flask.

-

Inerting: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Addition of Reagents: While maintaining a positive pressure of inert gas, add the nucleophile to the flask via a syringe. If the reaction is exothermic, cool the flask in an ice bath.

-

Substrate Addition: In a separate, dry vial, dissolve the this compound in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture via a syringe.

-

Reaction: Allow the reaction to stir at the appropriate temperature (this may range from 0°C to elevated temperatures, depending on the nucleophile's reactivity).

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

-

Purification: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product by a suitable method, such as column chromatography.

Reaction Mechanism and Logical Relationships

6.1 Nucleophilic Aromatic Substitution (SNAr) Mechanism

The primary mode of reactivity for this compound is the SNAr mechanism. This is a two-step addition-elimination process.

Caption: The addition-elimination mechanism of SNAr.

In the first step, the nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, a leaving group (one of the halogen atoms, X⁻) is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable synthetic building block with significant inherent hazards. A thorough understanding of its toxicological profile, combined with the diligent application of engineering controls, personal protective equipment, and safe handling practices, is essential for its safe utilization in research and development. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and harness the synthetic potential of this versatile compound.

References

- 1. This compound | C5Cl2F3N | CID 61273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. echemi.com [echemi.com]

- 4. This compound(1737-93-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Versatility of a Polychlorinated Fluoropyridine: A Technical Review of 3,5-Dichloro-2,4,6-trifluoropyridine Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2,4,6-trifluoropyridine (CAS No. 1737-93-5) is a highly reactive and versatile chemical intermediate that serves as a critical building block in the synthesis of complex molecules for the agrochemical and pharmaceutical industries.[1][2] Its unique arrangement of chlorine and fluorine atoms on the pyridine ring allows for selective nucleophilic aromatic substitution (SNAr) reactions, enabling the targeted construction of high-value active ingredients.[1][3] This technical guide provides a comprehensive review of the synthesis and primary applications of this compound, with a focus on its role in the production of herbicides and as a precursor to pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for professionals in chemical research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[4][5] It is insoluble in water and denser than water.[6][7] Due to its chemical reactivity and potential toxicity, it should be handled with appropriate safety precautions in a laboratory setting.[6][7]

| Property | Value | Reference(s) |

| CAS Number | 1737-93-5 | [1] |

| Molecular Formula | C₅Cl₂F₃N | [4] |

| Molecular Weight | 201.96 g/mol | [1][8] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 156 °C at 760 mmHg | [9] |

| InChIKey | PKSORSNCSXBXOT-UHFFFAOYSA-N | [8] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the halogen exchange reaction of pentachloropyridine with an alkali metal fluoride, typically potassium fluoride (KF).[1][3] The reaction is carried out in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or 1,3-dimethyl-2-imidazolidinone (DMI), under anhydrous conditions.[1][10]

General Experimental Protocol: Fluorination of Pentachloropyridine

A mixture of pentachloropyridine and anhydrous potassium fluoride is heated in a suitable polar aprotic solvent. The reaction temperature is a critical parameter, with temperatures below 170°C in NMP leading to high yields and minimal tar formation.[9] The progress of the reaction can be monitored by gas-liquid chromatography. Upon completion, the product is typically isolated by distillation under atmospheric or reduced pressure.[9]

Quantitative Data for Synthesis:

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Pentachloropyridine | Anhydrous KF | DMI | 90 | 1.5 | 95.4 | [10] |

| Pentachloropyridine | Anhydrous KF | NMP | < 170 | 2-20 | 76.1 - 96.5 | [9][11] |

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from pentachloropyridine.

Applications in Agrochemicals

A primary application of this compound is as a key intermediate in the production of pyridine-based herbicides.[9][11] Its reactivity allows for the sequential and regioselective substitution of its fluorine atoms to build complex herbicidal molecules.

Synthesis of the Herbicide Fluroxypyr

Fluroxypyr, a synthetic auxin herbicide, is a significant downstream product derived from this compound.[12] The synthesis involves a multi-step pathway that highlights the utility of the starting material's reactive sites.

Synthesis Pathway from this compound to Fluroxypyr:

The overall synthetic route can be summarized as follows:

-

Amination: Selective substitution of the fluorine at the C4 position with an amino group.

-

Hydrolysis: Displacement of a fluorine atom at the C2 or C6 position with a hydroxyl group.

-

Alkylation/Esterification: Alkylation of the hydroxyl group followed by esterification to yield the final active product, often Fluroxypyr-meptyl.

Experimental Protocols for Fluroxypyr Synthesis:

-

Step 1: Amination to form 4-Amino-3,5-dichloro-2,6-difluoropyridine this compound is dissolved in a solvent like NMP and treated with ammonia gas.[13] The reaction selectively displaces the fluorine atom at the 4-position. The product, 4-amino-3,5-dichloro-2,6-difluoropyridine, is then isolated, for instance, by rectification of the filtrate.[13]

-

Step 2: Hydrolysis to form Potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate The 4-amino-3,5-dichloro-2,6-difluoropyridine is heated to reflux in an aqueous solution of potassium hydroxide (KOH).[14] The reaction typically runs for 2-2.5 hours. After cooling, the solid product, potassium 4-amino-3,5-dichloro-6-fluoro-2-pyridinate, is collected by centrifugation.[14]

-

Step 3 & 4: Alkylation and Esterification to Fluroxypyr-meptyl The potassium salt from the previous step is dissolved in a solvent such as NMP. After removing residual water via vacuum distillation, it is reacted with an alkylating agent like ethyl chloroacetate.[14] The resulting fluroxypyr ester can then be transesterified with 1-methylheptanol (2-octanol) using a catalyst, such as tetrabutyl titanate, to yield the final product, Fluroxypyr-meptyl.[15]

Quantitative Data for Fluroxypyr Efficacy:

Fluroxypyr-meptyl is effective against a wide range of broadleaf weeds. Its performance is often compared to other commercial herbicides.

| Herbicide Treatment | Application Rate (L/ha or g/ha) | Average Weed Control Efficiency (%) | Reference |

| Fluroxypyr-meptyl | 2.0 - 2.5 | 85.77 - 90.68 | [11] |

| Fluroxypyr-meptyl | 1.5 | 80.75 | [11] |

| Bromoxynil + 2,4-D | 1.5 | 85.43 | [11] |

| 2,4-D + Dicamba | 0.8 | 68.22 | [11] |

Mechanism of Action: Synthetic Auxin Pathway

Fluroxypyr mimics the natural plant hormone auxin (indole-3-acetic acid, IAA).[16] At herbicidal concentrations, it overwhelms the plant's natural auxin signaling pathways, leading to uncontrolled growth and ultimately, plant death.[3] The core of this pathway involves the TIR1/AFB family of auxin receptors.

Auxin Signaling Pathway:

-

Low Auxin: In the absence of high auxin levels, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene transcription.

-

High Auxin (Herbicidal Action): Synthetic auxins like Fluroxypyr bind to the TIR1/AFB receptors. This binding event promotes the interaction between the receptor and the Aux/IAA repressors.

-

Degradation: This interaction targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.

-

Gene Activation: With the repressors removed, the ARFs are free to bind to auxin-responsive elements in the promoters of genes, leading to the transcription of genes that cause uncontrolled cell division and elongation, resulting in herbicidal effects.

Applications in Pharmaceuticals

While direct applications of this compound in final drug structures are not widely documented, it serves as a precursor for key pharmaceutical intermediates. One notable example is its conversion to 4-amino-3,5-dichloropyridine, a crucial building block for the synthesis of Roflumilast.[6][15]

Synthesis of Roflumilast Intermediate: 4-Amino-3,5-dichloropyridine